Product packaging for 1,2-Bis(trichlorosilyl)ethane(Cat. No.:CAS No. 2504-64-5)

1,2-Bis(trichlorosilyl)ethane

Cat. No.: B1205221
CAS No.: 2504-64-5
M. Wt: 296.9 g/mol
InChI Key: WDVUXWDZTPZIIE-UHFFFAOYSA-N
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Description

1,2-Bis(trichlorosilyl)ethane is an alkylchlorosilane that couples with surface atoms present on the metal surfaces. It is mainly utilized as a protective coating and a coupling agent that enhances the absorption of the self-assembled monolayer (SAM) on the surface of the metal. It chemically modifies the substrate material and acts as an anti-corrosive layer.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl6Si2 B1205221 1,2-Bis(trichlorosilyl)ethane CAS No. 2504-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(2-trichlorosilylethyl)silane
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InChI

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WDVUXWDZTPZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062477
Record name Ethylenebis(trichlorosilane)
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Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2504-64-5
Record name 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane]
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Record name Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro-
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Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro-
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Record name Ethylenebis(trichlorosilane)
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Record name Ethylenebis(trichlorosilane)
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Synthetic Methodologies for 1,2 Bis Trichlorosilyl Ethane

The synthesis of 1,2-Bis(trichlorosilyl)ethane, the β-adduct, is primarily achieved through the hydrosilylation of vinyltrichlorosilane with trichlorosilane (B8805176). The choice of catalyst is critical in determining the selectivity between the desired 1,2-isomer (β-adduct) and the 1,1-bis(trichlorosilyl)ethane (α-adduct).

Hydrosilylation is a key reaction where a silicon-hydride bond is added across a carbon-carbon double bond. In the context of this compound synthesis, the reaction involves trichlorosilane (HSiCl₃) and vinyltrichlorosilane (CH₂=CHSiCl₃). The regioselectivity of this addition is highly dependent on the catalytic system employed. tandfonline.comtandfonline.com

Several catalysts have been documented for this process:

Chloroplatinic Acid (H₂PtCl₆): When prepared in solvents like isopropanol (B130326) or methylethylketone, chloroplatinic acid demonstrates high catalytic activity and yields the desired this compound (β-adduct) almost quantitatively. tandfonline.comsci-hub.se It is a widely used and effective catalyst for producing the β-adduct. tandfonline.com

Wilkinson's Catalyst (RhCl(PPh₃)₃): This rhodium-based catalyst also promotes the formation of the this compound. The reaction is typically performed in a sealed tube at elevated temperatures (120°C). tandfonline.com

Palladium Complexes: In contrast, palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), selectively produce the 1,1-bis(trichlorosilyl)ethane (α-adduct) in nearly quantitative yield. tandfonline.comtandfonline.com

Other Catalysts: Other systems like platinised carbon and tertiary amines have also been reported to yield the β-adduct. tandfonline.com

The following table summarizes the research findings on the catalytic hydrosilylation of vinyltrichlorosilane.

Another documented synthetic route involves the high-temperature reaction of 1,2-dichloroethylene with hexachlorodisilane (B81481) at 550°C. lookchem.com Furthermore, this compound can be formed as a by-product during the platinum-catalyzed hydrosilylation of acetylene (B1199291) with chlorosilanes, a process aimed at producing vinyl-substituted chlorosilanes. google.com

Green Chemistry Approaches in 1,2 Bis Trichlorosilyl Ethane Synthesis

The principles of green chemistry offer a framework for evaluating the environmental impact of chemical manufacturing. When applied to the synthesis of 1,2-bis(trichlorosilyl)ethane, several aspects of the existing methodologies can be assessed.

Atom Economy: The primary synthetic route, hydrosilylation, is an addition reaction. In principle, all atoms from the reactants (trichlorosilane and vinyltrichlorosilane) are incorporated into the final product. This results in a 100% theoretical atom economy, a key goal of green chemistry. This is superior to substitution or elimination reactions where by-products are inherently generated.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to occur with higher efficiency and under less harsh conditions, often with improved selectivity, thus minimizing waste. The hydrosilylation methods rely on platinum, rhodium, and palladium catalysts. tandfonline.comtandfonline.com Catalytic processes are preferable to stoichiometric reactions. The development of highly selective catalysts is crucial. For instance, using chloroplatinic acid or Wilkinson's catalyst to selectively form the desired 1,2-adduct avoids the generation of the 1,1-isomer as a waste by-product, which would otherwise require energy-intensive separation steps. tandfonline.comtandfonline.com

Energy Efficiency: Synthetic methods that operate at or near ambient temperatures are considered more environmentally benign than those requiring significant energy input. The palladium-catalyzed synthesis of related diols can be conducted at room temperature (20°C). nptel.ac.in In contrast, methods like the reaction of 1,2-dichloroethylene with hexachlorodisilane (B81481) require very high temperatures (550°C), making them highly energy-intensive. lookchem.com The use of Wilkinson's catalyst also requires elevated temperatures of 120°C. tandfonline.com From an energy perspective, catalytic systems that are effective at lower temperatures are preferred.

Hazardous Substances: A significant challenge from a green chemistry perspective is the nature of the reagents and products involved. Reactants such as trichlorosilane (B8805176) and hexachlorodisilane, and the product this compound itself, are corrosive and hazardous materials. lookchem.commit.edu Green chemistry principles advocate for the use and generation of substances with minimal toxicity. While the current synthetic routes are well-established, future research could focus on developing pathways that utilize less hazardous precursors.

Waste Reduction: The formation of this compound as an undesired by-product in other industrial processes, such as the synthesis of vinylchlorosilanes, represents a waste stream. google.com Developing methods to either prevent its formation or to efficiently separate and utilize it would align with green chemistry goals. A patent describes a process where a mixture containing this compound and its unsaturated analogue, 1,2-bis(trichlorosilyl)ethene, can be effectively converted into a single useful product, 1,2-bis(triethoxysilyl)ethane (B100286), thus valorizing a potential by-product stream. google.com

The following table summarizes the green chemistry assessment of the synthesis methods.

Reactivity and Reaction Mechanisms of 1,2 Bis Trichlorosilyl Ethane

Hydrolytic Stability and Reactivity with Protogenic Solvents

1,2-Bis(trichlorosilyl)ethane exhibits high reactivity towards moisture, water, and other protogenic solvents due to the presence of hydrolytically sensitive silicon-chlorine (Si-Cl) bonds. gelest.comgelest.comgelest.com

Mechanism of Hydrolysis and Hydrogen Chloride Liberation

The hydrolysis of this compound proceeds rapidly upon contact with water or protic solvents. gelest.comgelest.comgelest.com This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of chlorine atoms with hydroxyl groups (-OH) to form silanol (B1196071) intermediates (R-Si(OH)₃). researchgate.net This process is accompanied by the liberation of hydrogen chloride (HCl) gas. researchgate.net

The initial hydrolysis step is followed by condensation reactions between the newly formed silanol groups. These condensation reactions can occur between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. This process continues, leading to the formation of a cross-linked polysiloxane network.

Controlled Hydrolysis for Siloxane Network Formation

The controlled hydrolysis of this compound is a key process for the formation of structured siloxane networks. By managing the reaction conditions, such as the concentration of water and the presence of catalysts, the rate and extent of hydrolysis and condensation can be directed. This controlled approach is utilized in the formation of mesoporous structures and self-assembled materials. gelest.comnii.ac.jp For instance, the co-hydrolysis of this compound with other organosilanes can lead to the formation of hybrid materials with tailored properties. The resulting siloxane networks can exhibit enhanced hydrolytic stability, which is a desirable characteristic for applications such as protective coatings.

Coupling Reactions and Cross-linking Phenomena

This compound is frequently employed as a coupling agent and a cross-linker in various material applications. lookchem.comepo.org Its bifunctional nature, with two reactive trichlorosilyl (B107488) groups, allows it to bridge and connect different materials or polymer chains.

Silicon-Carbon Bond Formation Mechanisms

The formation of silicon-carbon (Si-C) bonds involving this compound can be achieved through several synthetic routes. One common method is the dehydrochlorinative coupling reaction of 1,2-dichloroethane (B1671644) with trichlorosilane (B8805176) in the presence of a suitable catalyst, such as tri-n-butylphosphine. This reaction, typically carried out at elevated temperatures, yields this compound. google.com Another approach involves the platinum-catalyzed hydrosilylation of acetylene (B1199291) with trichlorosilane, which can lead to the formation of this compound. researchgate.net These reactions are fundamental in organosilicon chemistry for creating stable Si-C linkages.

Interfacial Reaction Mechanisms in Surface Modification

In surface modification applications, this compound plays a crucial role as a cross-linking agent to enhance the stability and performance of coatings. nih.gov When applied to a surface containing hydroxyl groups (e.g., silica (B1680970), metal oxides), the trichlorosilyl groups of the molecule react with these surface-bound -OH groups. semanticscholar.org This reaction, proceeding through hydrolysis and condensation, forms strong, covalent siloxane (Si-O-Substrate) bonds at the interface. researchgate.net

This "dipodal" binding, where both ends of the molecule can anchor to the surface or to adjacent silane (B1218182) molecules, creates a cross-linked network. gelest.com This cross-linking enhances the hydrolytic stability of the modified surface compared to modifications using monofunctional silanes. The resulting layer can improve adhesion, increase hydrophobicity, and provide corrosion resistance. semanticscholar.org For example, it has been used to create hydrophilic stable coatings on stationary phases for chromatography by cross-linking adjacent silanols, which helps prevent the dissolution of silica at alkaline pH. nih.gov

Derivatization Reactions and Functional Group Transformations

The reactive Si-Cl bonds of this compound allow for a variety of derivatization reactions and functional group transformations. These reactions are essential for synthesizing a wide range of organosilicon compounds with specific functionalities.

The trichlorosilyl groups can be converted to other functional groups through nucleophilic substitution reactions. For instance, reaction with alcohols (alkolysis) in the presence of a base will replace the chlorine atoms with alkoxy groups (-OR) to form the corresponding 1,2-bis(trialkoxysilyl)ethane derivatives, such as 1,2-bis(triethoxysilyl)ethane (B100286). gelest.com Similarly, reaction with amines can lead to the formation of silylamines.

Polymerization Mechanisms Involving this compound

This compound (BTCSE) is a highly functional organosilicon compound that serves as a critical building block in various polymerization processes. Its reactivity is dominated by the six silicon-chlorine (Si-Cl) bonds, which can undergo substitution reactions. This functionality allows BTCSE to act primarily as a multifunctional linking agent or core molecule in living anionic polymerizations and as a potential monomer in polycondensation reactions.

Role as a Linking Agent in Anionic Polymerization

A significant application of this compound is its use as a core molecule for the synthesis of complex, well-defined macromolecular architectures, such as miktoarm star copolymers. researchgate.netnih.gov In this mechanism, the polymerization does not involve the propagation of BTCSE itself. Instead, it acts as a central linking point for pre-formed "living" polymer chains.

The general procedure involves the synthesis of living polymer arms via anionic polymerization. These living polymers, which possess a reactive carbanionic chain end, are then reacted with this compound. The nucleophilic carbanion attacks the electrophilic silicon atom, displacing a chloride ion and forming a stable silicon-carbon bond. Due to the presence of six reactive Si-Cl sites on the BTCSE molecule, up to six polymer arms can be attached to a single core.

This "core-first" or "linking" methodology has been successfully employed to create asymmetric star polymers. researchgate.netnih.gov For instance, researchers have synthesized AB₅ miktoarm star copolymers, where 'A' represents one type of polymer arm and 'B' represents five arms of another type. researchgate.net To achieve this, a living polymer chain (A) is first added slowly to the BTCSE core. This is followed by the addition of a different living polymer (B) to react with the remaining Si-Cl bonds. researchgate.net This controlled sequential addition is crucial for producing polymers with high molecular weight and compositional homogeneity. researchgate.net

This method is also utilized to prepare branched polymeric additives designed to enhance the fracture toughness of polymer networks. google.com The BTCSE core molecule is bonded with linear polymers to form various branched structures, including star-shaped and H-shaped additives. google.com

Table 1: Examples of Star Polymers Synthesized Using this compound as a Linking Agent

Polymer ArchitecturePolymer Arm 'A'Polymer Arm 'B'Core MoleculeReference
AB₅ Miktoarm StarPolystyrene (PS)Poly(2-methyl-1,3-pentadiene) (P2MP)This compound researchgate.net
6μ-star CopolymersPolystyrene (PS)Polyisoprene (PI)This compound researchgate.net
α,ω-Branched PolymersNot ApplicablePolyisoprene (PI)This compound researchgate.net
Star-Shaped AdditiveMono-vinyl-terminated polydimethylsiloxaneNot ApplicableThis compound google.com

Potential for Polycondensation and Reductive Coupling

While less documented specifically for this compound compared to its role as a linking agent, its structure suggests potential participation in polycondensation and reductive coupling reactions, similar to other multifunctional chlorosilanes.

Hydrolytic Polycondensation: The Si-Cl bonds in BTCSE are highly susceptible to hydrolysis. In the presence of water, these bonds can convert to silanol (Si-OH) groups, releasing hydrochloric acid. These silanol groups are unstable and readily undergo condensation with each other to form stable siloxane (Si-O-Si) linkages. If BTCSE is used as a monomer, this process would lead to the formation of a highly cross-linked polysilsesquioxane network or gel. The resulting material would feature an organic ethane (B1197151) bridge connecting inorganic siloxane nodes. This type of hydrolytic polycondensation is a common method for preparing polysilsesquioxanes from various trichlorosilane precursors. scispace.com

Reductive Coupling: Reductive coupling, often using alkali metals (in a process analogous to Wurtz coupling), is a primary method for synthesizing polymers with a silicon-silicon backbone (polysilanes). scirp.org Dichlorosilanes are the typical monomers for this reaction. Given that this compound possesses six chlorine atoms, it could theoretically undergo intramolecular or intermolecular reductive coupling. Intermolecular coupling would lead to the formation of a complex, cross-linked polysilane network. A patent for the synthesis of silanes lists 1,2-bis-(trichlorosilyl)-ethane among organosilicon halides that can be reduced, supporting its reactivity in such processes. google.com

Table 2: Potential Polymerization Reactions and Resulting Structures

Polymerization MechanismReactantsGeneral ConditionsResulting Polymer BackbonePotential Structure
Hydrolytic PolycondensationThis compound, WaterCatalyst (acid or base) may be usedSiloxane (-Si-O-Si-)Cross-linked Polysilsesquioxane
Reductive CouplingThis compound, Reducing Agent (e.g., Na, Mg)Inert solvent (e.g., Toluene, THF)Polysilane (-Si-Si-)Cross-linked Polysilane

Advanced Characterization Techniques in 1,2 Bis Trichlorosilyl Ethane Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of 1,2-Bis(trichlorosilyl)ethane and related organosilicon compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the atomic environment of hydrogen (¹H NMR), carbon (¹³C NMR), and silicon (²⁹Si NMR) nuclei within a molecule. For this compound, the ¹H NMR spectrum is expected to show a singlet for the four equivalent protons of the ethane (B1197151) bridge (-CH₂-CH₂-). chemicalbook.com The ¹³C NMR spectrum would similarly display a single peak corresponding to the two equivalent carbon atoms. guidechem.com In related, more complex silylated ethane derivatives, such as (Cl₃Si)₂(H)C-C(H)(SiCl₃)₂, the proton and carbon spectra become more complex, providing detailed information about the connectivity and electronic environment of each atom. nih.gov ²⁹Si NMR spectroscopy is particularly valuable for directly observing the silicon atoms, with chemical shifts indicating the nature of the substituents attached to the silicon. For instance, in a study of exhaustively trichlorosilylated C₂ building blocks, ²⁹Si NMR was used to characterize the various synthesized compounds. nih.gov

Technique Analyte/Compound Key Findings/Observations Citation
¹H NMRThis compoundProvides information on the protons of the ethane bridge. chemicalbook.comguidechem.com
¹³C NMRThis compoundShows a single peak for the equivalent carbon atoms. guidechem.com
¹H, ¹³C, ²⁹Si NMRExhaustively Trichlorosilylated C₂ CompoundsUsed to characterize a range of products including (Cl₃Si)₂(H)C-C(H)(SiCl₃)₂ and Cl₃SiC≡CSiCl₃. nih.gov
¹H, ²⁹Si NMRDi(3-triacetoxysilyl)propyl ethylene (B1197577) ether¹H NMR showed peaks at δ 1.1, 1.7, 2.0, 3.3, and 3.5 ppm. ²⁹Si NMR showed a peak at -44.9 ppm. amazonaws.com

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that identify functional groups within a molecule. The IR spectrum of this compound would show characteristic peaks for Si-Cl and C-H bond vibrations. guidechem.comthermofisher.com For films and modified surfaces, IR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is invaluable. For example, the formation of siloxane bonds (Si-O-Si) upon hydrolysis and condensation of BTCSE on a surface can be monitored by the appearance of a broad and strong absorption band in the 1000-1200 cm⁻¹ region. nih.gov Studies on organosilicate films derived from related precursors like 1,2-bis(trimethoxysilyl)ethane (B97841) (BTMSE) use FTIR to identify Si-CH₃ groups (~1275 cm⁻¹) and C-H groups (~1460 cm⁻¹ and 3000-2800 cm⁻¹). nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (296.94 g/mol ), along with a characteristic isotopic pattern due to the presence of multiple chlorine and silicon isotopes. guidechem.comsigmaaldrich.comuni.lu Fragmentation patterns can help confirm the structure by showing the loss of specific groups, such as chlorine atoms or the SiCl₃ moiety.

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is essential for separating components of a mixture, assessing purity, and analyzing the molecular weight distribution of polymers.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound. It can be used to determine the purity of a sample, with commercial suppliers often specifying a purity of >94% or >97% as determined by GC. thermofisher.comtcichemicals.com In the production of related compounds like 1,2-bis(triethoxysilyl)ethane (B100286), GC is used to monitor the reaction progress and evaluate the final product's composition. google.com

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. acs.org In the context of BTCSE research, SEC is crucial for characterizing polymers synthesized using BTCSE as a linking or cross-linking agent. For example, SEC was used to study the linking reaction kinetics of polystyrene star polymers formed using this compound as the linking agent. acs.org The technique allowed for the resolution of reaction intermediates, from the unlinked polymer arm to the final multi-arm star polymer. acs.org SEC separates molecules based on their hydrodynamic volume in solution, which generally correlates with molecular weight. nih.gov

Technique Application Key Findings/Information Obtained Citation
Gas Chromatography (GC)Purity analysis of this compoundConfirms purity levels, often >97.0%. tcichemicals.comavantorsciences.com
Gas Chromatography (GC)Reaction monitoringFollows the course of reactions, such as the production of 1,2-bis(triethoxysilyl)ethane. google.com
Size Exclusion Chromatography (SEC)Polymer characterizationDetermines molecular weight distribution of polymers. acs.org
Size Exclusion Chromatography (SEC)Kinetic studies of star polymer formationResolves and quantifies reaction intermediates and final star products. acs.orgresearchgate.net

Surface-Sensitive Spectroscopies for Modified Materials

When this compound is used to modify surfaces, specialized techniques that probe the uppermost layers of a material are required.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface. XPS is used to confirm the successful attachment of silane (B1218182) layers to substrates. For instance, in studies involving the modification of copper surfaces with BTCSE and other silanes for corrosion protection, XPS would be used to detect the presence of silicon and oxygen (from the formed siloxane network) and to analyze the chemical state of the underlying copper. dcu.ieresearchgate.net The analysis of the Si 2p and O 1s core level spectra can confirm the formation of the desired Si-O-Si cross-linked network on the surface.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is another powerful surface analysis technique. mt.com Because the infrared beam only penetrates a short distance into the sample (typically 0.5-2 µm), it is ideal for analyzing thin films and surface modifications. mt.comnih.gov ATR-FTIR can be used to monitor the hydrolysis of the trichlorosilyl (B107488) groups of BTCSE and the subsequent condensation to form a polysiloxane network on a substrate. This is observed through the appearance of Si-O-Si stretching bands and the disappearance of Si-Cl bands. researchgate.netresearchgate.net The technique has been widely used to study organosilicate films and self-assembled monolayers on various substrates. nih.govresearchgate.net

Microscopy Techniques for Morphological and Film Characterization

Microscopy techniques provide visual information about the surface topography and morphology of films created using this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface at the nanometer scale. AFM is used to characterize the surface roughness and morphology of films. For example, in studies on corrosion protection, AFM can be used to examine the surface of a metal before and after modification with a BTCSE-based film to assess the film's uniformity and coverage. researchgate.net Research on polymer blend dielectrics has utilized AFM to visualize the surface morphology of spin-coated and gravure-printed films, providing insights into how different formulations affect film structure. amazonaws.com These morphological details are often correlated with the material's functional properties, such as water repellency or electrical characteristics. researchgate.net

Theoretical and Computational Studies on 1,2 Bis Trichlorosilyl Ethane and Its Reactions

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,2-Bis(trichlorosilyl)ethane and its derivatives. These calculations provide insights into molecular geometries, bonding characteristics, and electronic properties that govern chemical behavior. colab.wsresearchgate.net

Detailed computational investigations, often augmented by experimental data, have been crucial in understanding the formation of complex silylated molecules. nih.govepa.gov For instance, DFT and Hartree-Fock calculations have been employed to characterize the structure of [(trichlorosilyl)dichloroboryl]ethane, a derivative of this compound. colab.ws These studies revealed a planar coordination at the boryl group and tetrahedral geometries for the carbon and silicon atoms, providing good agreement between theoretical and experimental spectroscopic data. colab.ws

The electronic structure, including the order of frontier orbitals, has been investigated to understand the reactivity of such compounds. colab.ws Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have also been applied to study complex systems, such as chiral bis(trichlorosilyl)-palladium(II) complexes used in catalysis. researchgate.net These simulations can dissect the contributions of steric and electronic effects from different parts of a molecule to explain unusual structural features, like elongated bonds, which are critical for catalytic activity. researchgate.net DFT calculations are also used to calibrate and predict the outcomes of reactions, such as the Diels-Alder reactions involving related vinylsilanes. researchgate.net

Table 1: Examples of Quantum Chemical Calculation Applications for Silylated Ethane (B1197151) Derivatives

Studied System/PropertyComputational MethodKey FindingsReference(s)
Structure of [(trichlorosilyl)dichloroboryl]ethane DFT, Hartree-FockGood agreement with experimental NMR and IR spectra; determined coordination geometries. colab.ws
Formation of Tetrasilylethane Dianion DFTPostulated plausible reaction mechanisms for the formation of [(Cl₃Si)₂C-C(SiCl₃)₂]²⁻. nih.gov, epa.gov
Chiral Palladium(II) Catalyst Precursor QM/MM Car-ParrinelloExplained extreme Pd-P bond lengthening due to steric interactions, crucial for understanding catalyst precursor geometry. researchgate.net
Reactivity in Diels-Alder Reactions DFTPredicted relative reactivities and helped pinpoint optimal synthetic routes for silylated bicycloheptene derivatives. researchgate.net
Electronic Structure of Liquid-Solid Interfaces DFT, Poisson-Boltzmann TheoryModeled charge redistribution at interfaces, critical for understanding surface phenomena like potential of zero charge. aps.org

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a key computational technique for studying the behavior of this compound and its derivatives at interfaces, which is crucial for applications in surface modification and composite materials. These simulations model the time-dependent evolution of a system of atoms and molecules, providing insights into dynamic processes and bulk properties.

MD simulations using force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) can model important physical properties like diffusion coefficients and interfacial adhesion of silyl (B83357) compounds within polymer composites. For dipodal silanes, which are structurally related to this compound, simulations have helped to understand their enhanced hydrolytic stability when used for surface modification. This stability is a critical factor in the durability of coatings and sealants.

In the context of polymer science, MD simulations are compared with experimental data to validate models of thermodynamic and mechanical properties. acs.org For instance, simulations can estimate the glass transition temperature of cross-linked polymer resins and describe the effect of cross-linking on the material's elastic response. acs.org These computational models are essential for designing materials with specific performance characteristics. The interaction of molecules derived from this compound, which can act as cross-linkers, with polymer matrices and surfaces is a key area of investigation where MD simulations provide molecular-level detail that is difficult to obtain experimentally.

Table 2: Applications of Molecular Dynamics in Studying Interfacial Interactions

Application AreaSimulation TechniqueInformation ObtainedRelevance to this compound
Polymer Composites MD with force fields (e.g., OPLS-AA)Diffusion coefficients, interfacial adhesion energy.Predicts compatibility and performance in composite materials.
Surface Modification MD SimulationsHydrolytic stability of surface layers, conformational changes of adsorbed molecules.Explains the durability of coatings formed from dipodal silanes.
Polymer Networks MD SimulationsGlass transition temperature, elastic moduli, effect of cross-linking.Helps design cross-linked materials using silyl-based coupling agents. acs.org
Membrane Science MD SimulationsPermeability, structural evolution of membrane pores.Investigates potential use in advanced separation technologies. esrf.fr

Mechanistic Pathways of Catalyzed Reactions (e.g., Hydrosilylation, Polymer Coupling)

Computational studies are vital for mapping the intricate mechanistic pathways of reactions involving this compound, such as hydrosilylation and polymer coupling.

Hydrosilylation: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. wikipedia.org The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgacs.org This pathway typically involves:

Oxidative addition of the silane (B1218182) (R₃SiH) to the metal center.

Coordination of the alkene to the resulting metal-silyl-hydride complex.

Insertion of the alkene into either the metal-hydride or metal-silyl bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst. wikipedia.orgresearchgate.net

Variations to this mechanism exist. wikipedia.org Some reactions are proposed to proceed via an ionic outer-sphere mechanism, which involves the transfer of a silyl cation and then a hydride, without direct coordination of the unsaturated substrate to the metal. mdpi.com DFT calculations and kinetic studies are often used to distinguish between possible pathways and to understand catalyst activity and selectivity. mdpi.comnih.gov For example, in the hydrosilylation of styrenes catalyzed by palladium-phosphine complexes, experimental results indicate that a hydropalladation process is operative. capes.gov.bracs.org

Polymer Coupling: this compound is explicitly used as a coupling agent to create complex polymer architectures. aps.org For example, it reacts with living anionic polymers, such as polyisoprenyllithium, to form multi-arm star polymers. aps.orggelest.com In this reaction, the living polymer chains act as nucleophiles, displacing the chloride ions on the two trichlorosilyl (B107488) groups to form a six-arm star polymer with a central silylethane core. aps.org

The compound is also a precursor in non-hydrolytic sol-gel (NHSG) processes to synthesize hybrid organic-inorganic materials. chemrxiv.org In these syntheses, this compound reacts with metal alkoxides or chlorides, leading to the formation of a cross-linked aluminosilicate (B74896) network with bridging ethylene (B1197577) groups covalently bonded to silicon atoms. chemrxiv.org Understanding the reaction mechanism is key to controlling the homogeneity and textural properties of the final material. chemrxiv.org

Table 3: Mechanistic Insights into Catalyzed Reactions

Reaction TypeCatalyst/ReagentProposed MechanismComputational/Experimental Evidence
Hydrosilylation of Alkenes Platinum complexes (e.g., Speier's catalyst)Chalk-Harrod MechanismExtensive kinetic and spectroscopic studies. wikipedia.orgacs.org
Hydrosilylation of Ketones Rhenium complexesIonic outer-sphere mechanism or η²-silane complex formation.Kinetic studies and DFT calculations. mdpi.com
Hydrosilylation of Styrenes Palladium-phosphine complexesHydropalladation pathway.Product analysis from reactions with substituted styrenes. capes.gov.bracs.org
Star Polymer Synthesis This compound with living polyisoprenyllithiumNucleophilic substitution at Si-Cl bonds.Characterization of resulting six-arm star polymers. aps.orggelest.com
Hybrid Material Synthesis This compound with Al(OR)₃Non-hydrolytic sol-gel (ether elimination).Product analysis (NMR, etc.) and characterization of mesoporous structure. chemrxiv.org

Prediction of Novel Derivatives and Their Properties

Computational chemistry enables the rational design and prediction of properties for novel derivatives of this compound, guiding synthetic efforts toward new functional materials.

By modifying the core structure, new precursors for advanced materials can be conceptualized. For example, the reaction of this compound is used to prepare dumbbell-shaped polyhedral oligomeric silsesquioxanes (POSS) derivatives. researchgate.netresearchgate.net These syntheses involve the corner-capping of a functionalized silsesquioxane precursor with this compound, creating a molecule with two POSS cages linked by an ethylene bridge. researchgate.netresearchgate.net Theoretical calculations on POSS cages help to understand their electronic properties and stability. researchgate.net

Quantum chemical calculations are also used to explore the synthesis of other unique C2 building blocks. Plausible reaction mechanisms, supported by DFT calculations, have been postulated for the formation of vicinal dianions like [(Cl₃Si)₂C-C(SiCl₃)₂]²⁻, which are versatile starting materials for other novel silylated compounds. nih.govepa.gov Furthermore, new molecules like [(trichlorosilyl)dichloroboryl]ethane have been synthesized and characterized with the aid of theoretical calculations, targeting applications as precursors for high-performance Si/B/N/C ceramics. colab.ws

Quantitative Structure-Property Relationship (QSPR) models and group contribution methods offer a way to predict the physical properties of these novel derivatives before they are synthesized. Such methods can estimate properties like boiling points, density, and refractivity, which is valuable for process design and material characterization. ddbst.commdpi.com

Table 4: Predicted and Synthesized Derivatives of this compound

Derivative ClassSynthetic MethodPredicted/Potential ApplicationSupporting Evidence/Method
Dumbbell-Shaped POSS Corner-capping reaction with F7-Na.Optical transparent thermoplastic films, hybrid nanocomposites.Synthesis and characterization (NMR, MS). researchgate.netresearchgate.net
Tetrasilylethanes Reaction of [(Cl₃Si)₂C-C(SiCl₃)₂]²⁻ with electrophiles.Precursors for novel organosilicon polymers and materials.DFT calculations of reaction pathways, experimental synthesis. nih.gov, epa.gov
Silyl-Boryl-Ethanes One-pot synthesis from related precursors.Precursors for Si/B/N/C ceramics.DFT and Hartree-Fock calculations, experimental characterization. colab.ws
Bridged Aluminosilicates Non-hydrolytic sol-gel process.Mesoporous catalysts with tailored surface properties.Synthesis and catalytic testing. chemrxiv.org

Applications of 1,2 Bis Trichlorosilyl Ethane in Advanced Materials Research and Development

Precursor in Silicone Polymer Science and Engineering

1,2-Bis(trichlorosilyl)ethane serves as a critical building block in the synthesis of advanced silicone polymers. Its six reactive chlorine atoms allow it to act as a convergence point for polymer chains, enabling the construction of non-linear and networked architectures.

This compound is extensively used as a linking agent in anionic polymerization to create well-defined star-shaped polymers. In this "arm-first" method, living polymer chains (arms), such as polystyryllithium or polyisoprenyllithium, are synthesized first. These living arms then react with the chlorosilane compound, which acts as a central core, linking the arms together. The six reactive Si-Cl bonds on this compound allow it to function as a hexafunctional core, capable of linking up to six polymer arms. aps.orgnist.govgelest.com

Research has demonstrated the successful synthesis of various star polymers using this approach. For instance, it has been employed as a coupling agent to produce six-arm star polyisoprenes (PI). aps.org Similarly, it is used to form six-arm star polystyrenes (PS). nist.govresearchgate.net The kinetics of this linking reaction have been studied to ensure the formation of a complete six-arm star structure. researchgate.net

Furthermore, this linking agent has been instrumental in creating more complex miktoarm (mixed-arm) star copolymers. nih.gov Specific examples include the synthesis of PS(PI)₅ miktoarm stars, where one polystyrene arm and five polyisoprene arms are attached to the central core. rsc.orgresearchgate.net It has also been used to synthesize AB₅ miktoarm polymers consisting of one polystyrene (PS) arm and five poly(2-methyl-1,3-pentadiene) (P2MP) arms. nih.govresearchgate.net To achieve this specific structure, the living PS chain is added slowly to the this compound core, followed by the addition of the second monomer to react with the remaining chlorosilane bonds. nih.govresearchgate.net

Table 1: Examples of Star-Shaped Polymers Synthesized Using this compound

Polymer TypeSpecific Example(s)Function of this compoundReferences
Homopolymer StarsSix-arm star Polyisoprene (PI)Hexafunctional coupling agent aps.org
Six-arm star Polystyrene (PS)Hexafunctional linking agent nist.govgelest.comresearchgate.net
Miktoarm Star CopolymersPS(PI)₅Hexafunctional core rsc.orgresearchgate.net
PS(P2MP)₅Hexafunctional core nih.govresearchgate.net
Branched Copolymersα,ω-branched (PI)₅PS(PI)₅Hexafunctional linking agent researchgate.net

The high reactivity and multifunctionality of this compound make it an effective crosslinking agent for forming robust polymer networks. semanticscholar.org In this capacity, it creates chemical bridges between polymer chains, transforming them from individual molecules into a single, interconnected network. This crosslinking process is fundamental to the properties of materials like silicone sealants and adhesives, where this compound can be used to ensure structural integrity and durability. google.com

One notable application is in the creation of multilayered polymer films with controlled, cross-linked structures. utexas.edu Through repetitive deposition of this compound and a diol linker like 1,8-octanediol (B150283) onto a surface, it is possible to build up multilayers. utexas.edu In this structure, the this compound molecules form evenly spaced, cross-linked planes of siloxane polymer, imparting significant stability to the resulting film. utexas.edu This method demonstrates its utility in creating ordered, two-dimensional polymer networks for specialized applications. utexas.eduosti.gov It is also listed as a potential core molecule for synthesizing branched polymeric additives used to enhance the toughness of other polymers. google.com

Surface Engineering and Modification of Substrates

This compound is a key reagent for the chemical modification of various substrates, including metals and metal oxides. alfa-chemistry.comsigmaaldrich.com Its trichlorosilyl (B107488) groups readily react with surface hydroxyl (-OH) groups present on these materials, forming stable covalent Si-O-Substrate bonds. This reaction anchors the molecule to the surface, while the ethane (B1197151) bridge and the second silyl (B83357) group provide further functionality for building complex surface layers.

The compound is utilized as a coupling agent to facilitate and enhance the formation of self-assembled monolayers (SAMs) on metal surfaces. alfa-chemistry.comalfachemic.comscientificlabs.co.uk SAMs are highly ordered molecular layers that spontaneously form on a substrate, and they can dramatically alter the surface properties.

A primary application involves the modification of pre-existing SAMs to create more complex and robust surface structures. For example, a surface can first be treated with a long-chain alkanethiol containing a terminal hydroxyl group, such as 11-mercapto-1-undecanol (B1218877) (MUO), which forms an initial SAM on a copper or iron surface. osti.govresearchgate.netmdpi.com This hydroxy-terminated monolayer then serves as a platform for reaction with this compound. researchgate.net The trichlorosilyl groups react with the hydroxyl groups of the MUO layer and with adjacent silane (B1218182) molecules, creating lateral siloxane linkages. osti.gov This process effectively forms a two-dimensional polymer network on the substrate, significantly enhancing the stability and density of the surface coating. utexas.eduosti.govresearchgate.net

A significant outcome of using this compound in surface engineering is the creation of highly effective anti-corrosive coatings and protective films. alfa-chemistry.comsigmaaldrich.comscientificlabs.co.uk The dense, cross-linked siloxane layers formed on metal surfaces act as a formidable barrier, preventing corrosive agents like water and oxygen from reaching the underlying substrate.

Detailed studies on copper have shown that a multilayered film created using this compound and other silanes can provide outstanding corrosion protection. researchgate.net A film approximately 5.6 nm thick was shown to prevent copper corrosion in an aerated 0.5 M Na₂SO₄ solution, maintaining a protective efficiency of over 95% for 15 hours. researchgate.net This same film also provided excellent protection against indoor atmospheric corrosion for a period of 300 days. researchgate.net

Similar protective films have been developed for iron. mdpi.com A monolayer of N,N-dimethylalkylamine on iron, when modified with this compound (BTCSE) and subsequently with octadecyltrichlorosilane (B89594) (C18TCS), yielded a protective film with high efficiency. mdpi.com Electrochemical tests confirmed the protective capabilities of these coatings. mdpi.com

Table 2: Performance of Anti-Corrosive Coatings Based on this compound

SubstrateCoating SystemTest ConditionsProtective EfficiencyReference
CopperMUO SAM modified with BTCSE and octadecyltrichlorosilaneAerated 0.5 M Na₂SO₄ solution>95% for 15 hours researchgate.net
CopperMUO SAM modified with BTCSE and octadecyltrichlorosilaneIndoor atmospheric corrosionExcellent protection for 300 days researchgate.net
IronN,N-dimethylalkylamine SAM modified with BTCSE and C₁₈TCS0.5 M NaCl solution (EIS test)92.9% mdpi.com
IronN,N-dimethylalkylamine SAM modified with BTCSE and C₁₈TCS0.5 M NaCl solution (Polarization test)93.1% mdpi.comresearchgate.net

Organosilanes are widely used as adhesion promoters or coupling agents in paints, coatings, and composites to improve the bond between an inorganic substrate (like metal or glass) and an organic polymer matrix. semanticscholar.org this compound and its derivatives fit into this category. As a dipodal, or bis-silane, it can form up to six bonds with a substrate, compared to the three bonds formed by conventional monopodal silanes. gelest.com This increased bonding capability leads to enhanced hydrolytic stability at the interface, which improves product shelf life, ensures better substrate bonding, and leads to superior mechanical properties in coatings and composites. gelest.com

While direct studies on the trichloro- variant are specific, research on its close analog, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), highlights the effectiveness of this molecular structure. Blends containing BTESE have been shown to significantly enhance the adhesion strength of resin composite cements to silica-coated titanium. researchgate.netresearchgate.net The bis-silane acts as a cross-linker within the silane primer layer, reinforcing the adhesive bond between the inorganic surface and the organic resin. researchgate.net This principle of using a bis-silyl-ethane structure to crosslink and fortify the interface is a key application for enhancing adhesion. semanticscholar.org

Semiconductor Fabrication and Thin Film Deposition Research

This compound (BTCSE) is a significant precursor molecule in the research and development of advanced materials for semiconductor fabrication, particularly in the deposition of thin films. alfachemic.com Its bifunctional nature, with a trichlorosilyl group at each end of an ethane bridge, allows it to act as a building block for materials with specific and controllable properties. This compound is primarily utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, which are foundational techniques for manufacturing modern integrated circuits. alfachemic.comucc.ie

In the field of thin film deposition, BTCSE is investigated as a precursor for silicon-based films, including silicon carbide (SiC) and silicon carbon nitride (SiCN). google.comresearchgate.net The presence of both silicon and carbon in its structure makes it a candidate single-source precursor for SiC, potentially simplifying the deposition process which traditionally uses separate silicon (e.g., silane) and carbon (e.g., propane) sources at very high temperatures (around 1400°C). researchgate.netdtic.mil Research into its use for depositing hydrogen-containing silicon/carbon alloys (a-Si,C:H) and silicon carbide highlights its potential for creating materials with tailored compositions. researchgate.netresearchgate.net

A notable application of BTCSE is in the thermal atomic layer deposition (ALD) of silicon carbon nitride (SiCN) films. google.com ALD allows for the precise, layer-by-layer growth of thin films, which is critical as semiconductor devices continue to shrink. In a typical thermal ALD process for SiCN, a substrate is exposed to sequential pulses of the silicon and carbon-containing precursor (like BTCSE) and a nitrogen precursor, such as ammonia (B1221849) (NH₃). google.com This cyclical process enables the formation of highly conformal and uniform SiCN films at temperatures around 450°C. google.com These films are crucial in semiconductor manufacturing, where they can serve as dielectric layers, etch stops, or diffusion barriers.

Table 1: Research Findings on this compound in Thin Film Deposition

Film Type Deposition Method Precursors Deposition Temperature (°C) Key Finding
Silicon Carbon Nitride (SiCN) Thermal ALD This compound (BTCSEt), Ammonia (NH₃) ~450 Enables growth of SiCN films with controlled composition for semiconductor applications. google.com
Hydrogenated Amorphous Silicon Carbide (a-Si,C:H) CVD This compound Not specified Investigated as a single-source precursor for SiC-based materials. researchgate.net

Synthesis of Hybrid Organic-Inorganic Materials

This compound is a key monomer in the synthesis of a class of materials known as bridged polysilsesquioxanes. nii.ac.jpniscair.res.in These are organic-inorganic hybrids where the inorganic silica-like network is interconnected by organic (ethane) bridges. nii.ac.jp This structure imparts a unique combination of properties, including the mechanical and thermal stability of a ceramic with the processability and functionality of an organic polymer.

The synthesis typically proceeds via a sol-gel process. The trichlorosilyl groups of BTCSE are highly reactive towards hydrolysis and condensation. nii.ac.jp When reacted with water, they form silanol (B1196071) (Si-OH) groups, which then condense with each other to form a stable siloxane (Si-O-Si) network. The ethylene (B1197577) bridge (-CH₂-CH₂-) remains intact, creating a periodic arrangement of organic spacers within the inorganic matrix. nii.ac.jpgoogle.com The final material can be represented as [—O₃/₂Si—CH₂CH₂—SiO₃/₂—]n. google.com

Research has explored the use of BTCSE and its derivatives, like 1,2-bis(triethoxysilyl)ethane (BTESE), to create a variety of structured hybrid materials. sigmaaldrich.comresearchgate.net These include:

Mesoporous Organosilicas: By using structure-directing agents like surfactants during the sol-gel process, highly ordered mesoporous materials can be created. sigmaaldrich.comresearchgate.net These materials, with their high surface area and uniform pore sizes, are investigated for applications in catalysis, separation, and adsorption. Research has shown that co-condensing BTESE with other organosilanes, such as bis[(3-trimethoxysilyl)propyl]amine (BTMSPA), allows for the incorporation of functional groups (like amines) into the framework, creating functionalized mesoporous organosilicas. researchgate.net

Hybrid Aluminosilicates: BTCSE has been used as a precursor in a non-hydrolytic sol-gel (NHSG) route to produce hybrid aluminosilicate (B74896) materials. chemrxiv.org By incorporating the ethylene bridging group into an aluminosilicate matrix, researchers can modify properties like hydrophobicity, which is crucial for catalytic applications such as ethanol (B145695) dehydration. chemrxiv.org

Hybrid Monoliths and Membranes: The sol-gel condensation of BTESE, sometimes with other precursors like tetramethoxysilane, can form mesoporous hybrid monoliths with enhanced chemical stability, suitable for applications like peptide separation. sigmaaldrich.com BTESE-derived membranes have also shown promise due to their thermal stability and chlorine resistance, making them potentially useful for gas permeation and reverse osmosis. sigmaaldrich.com

Table 2: Research Data on Hybrid Materials Synthesized from this compound and its Derivatives

Hybrid Material Type Precursors Synthesis Method Key Properties/Findings
Amine-Functionalized Mesoporous Organosilica 1,2-Bis(triethoxysilyl)ethane (BTESE), Bis[(3-trimethoxysilyl)propyl]amine (BTMSPA) Surfactant-templated sol-gel High surface area (up to 1075 m²/g); ordered hexagonal mesostructure; amine functionality incorporated into the framework. researchgate.net
Bridged Hybrid Aluminosilicate This compound, Silicon tetrachloride, Aluminum chloride Non-hydrolytic sol-gel (NHSG) Incorporation of bridging C₂H₄ groups into an aluminosilicate matrix to modify surface properties for catalysis. chemrxiv.org

Role in Nanotechnology and Functionalized Surfaces Research

The reactivity of the trichlorosilyl groups makes this compound an effective molecule for surface modification and nanotechnology applications. alfachemic.com It can form covalent bonds with hydroxyl (-OH) groups present on the surfaces of various substrates like metals, oxides, and glass, leading to the formation of robust, covalently attached layers. alfachemic.comresearchgate.net

A primary application in this area is the formation of Self-Assembled Monolayers (SAMs). alfachemic.com BTCSE acts as a dipodal or "bridging" silane, meaning it can anchor to the surface with one silyl group while the other can either also bind to the surface, creating a looped structure, or react with other molecules. This dipodal attachment provides enhanced hydrolytic stability compared to conventional monopodal silanes, making the resulting coatings more durable. Research has demonstrated the use of BTCSE in creating protective films on metal surfaces. For instance, an ultrathin two-dimensional polymer film was prepared on a copper surface by first adsorbing an alkanethiol monolayer and then cross-linking it with this compound. researchgate.net This modified surface showed excellent protection against corrosion. researchgate.net

In nanotechnology, BTCSE is used to engineer surface properties at the nanoscale:

Super-hydrophobic Surfaces: BTCSE is a component in molecular vapor deposition (MVD) processes to create water-repellent surfaces. In one study, cotton fabric was made super-hydrophobic by first depositing aluminum oxide nanoparticles to increase surface roughness, followed by MVD of a blend of bifunctional trichlorosilanes, including bis(trichlorosilyl)ethane, to increase the wear resistance of the nanoparticle coating before final functionalization. researchgate.net

Nanoparticle Functionalization: The compound and its derivatives can be used to functionalize nanoparticles. For example, 1,2-bis(triethoxysilyl)ethane has been used to anchor silica (B1680970) onto carbon black nanoparticles, creating silane-functionalized activated carbon for various applications. google.com

Nanostructured Materials: BTCSE is a building block for self-organized bridged silsesquioxanes, which can form ordered nanomaterials. nii.ac.jp Research into the hydrolysis of monoalkoxy-derivatives of BTCSE shows how the ethylene bridge influences the self-assembly behavior, paving the way for the design of new nanofillers and well-ordered nanostructured materials. nii.ac.jp It is also noted as a potential component in self-assembling nanoparticle-polymer hybrids. google.com

Table 3: Research Applications of this compound in Nanotechnology and Surface Functionalization

Application Area Substrate/System Method Key Outcome/Finding
Anti-Corrosion Coating Copper Surface Self-Assembled Monolayer (SAM) modification A cross-linked, two-dimensional polymer film using BTCSE provided excellent protection against copper corrosion. researchgate.net
Super-hydrophobic Surfaces Cotton Fabric Nanoparticle Vapor Deposition (NVD) & Molecular Vapor Deposition (MVD) A blend of bifunctional trichlorosilanes including BTCSE was used to improve the durability of a nanoparticle coating, contributing to a super-hydrophobic final surface. researchgate.net
Functionalized Nanoparticles Carbon Black Surface functionalization The ethoxy derivative (BTESE) was used to anchor silica to carbon nanoparticles. google.com

Derivatives and Analogues of 1,2 Bis Trichlorosilyl Ethane in Academic Research

Alkoxy-substituted 1,2-Bis(silyl)ethanes (e.g., 1,2-Bis(triethoxysilyl)ethane)

Among the most studied derivatives are the alkoxy-substituted versions, with 1,2-Bis(triethoxysilyl)ethane (B100286) (BTSE) being a prominent example. gelest.com These compounds, where the chloro groups on the silicon atoms are replaced by alkoxy groups like ethoxy or methoxy, offer different reactivity profiles and are key precursors in the synthesis of various materials.

1,2-Bis(triethoxysilyl)ethane can be synthesized through methods such as the direct synthesis involving the reaction of triethoxysilane (B36694) with a suitable ethylene (B1197577) derivative. smolecule.com Another common method is the sol-gel process, where it acts as a precursor for hybrid organic-inorganic materials. smolecule.com The reactivity of BTSE is primarily governed by the hydrolysis and condensation of its triethoxysilyl groups. smolecule.com In the presence of water, these groups hydrolyze to form silanol (B1196071) groups (Si-OH), which can then undergo condensation with other silanol groups to form stable siloxane (Si-O-Si) networks. smolecule.comresearchgate.net This reactivity is fundamental to its use in forming coatings and hybrid materials.

A study on the hydrolysis of BTSE in aqueous and methanol (B129727) solutions at pH 4 using NMR spectroscopy revealed that in water-rich solutions, about 85% of the silane (B1218182) molecules are converted to silanols within three days. researchgate.net In contrast, methanol-rich solutions proved insufficient for complete hydrolysis. researchgate.net

1,2-Bis(triethoxysilyl)ethane is extensively used as a precursor for creating mesoporous organosilica materials. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie These materials possess a porous structure with uniform pore sizes, making them valuable for applications in catalysis, drug delivery, and adsorption. smolecule.com The ethylene bridge in the BTSE molecule becomes an integral part of the silica (B1680970) framework, creating hybrid materials that combine the properties of both organic and inorganic components. smolecule.com

BTSE can be co-condensed with other organosilanes to introduce specific functionalities into the mesoporous structure. For instance, co-condensation with 3-aminopropyltriethoxysilane (B1664141) results in aminopropyl-functionalized ethane-bridged periodic mesoporous organosilicas. Similarly, it has been used in the synthesis of mesoporous organosilicas containing binaphthyl-diamine moieties, which have applications in high-performance liquid chromatography (HPLC). Furthermore, BTSE-derived membranes exhibit thermal and hydrothermal stability and are chlorine resistant, making them suitable for gas permeation and reverse osmosis applications. sigmaaldrich.comscientificlabs.ie

Other Bis(trichlorosilyl)alkanes (e.g., Bis(trichlorosilyl)methane, 1,6-Bis(trichlorosilyl)hexane)

Analogues of 1,2-bis(trichlorosilyl)ethane with different alkane chain lengths have also been synthesized and studied. These variations in the length of the hydrocarbon bridge influence the properties and applications of the resulting materials.

Bis(trichlorosilyl)methane : This compound, with a single methylene (B1212753) bridge, is a versatile precursor in organosilicon chemistry. lookchem.com It is used in the production of silicon-containing materials like silicone resins and coatings. lookchem.com Its high reactivity, stemming from the two trichlorosilyl (B107488) groups on a single carbon, makes it a valuable intermediate for synthesizing other organosilicon compounds. lookchem.com One synthetic route involves the reaction of chloroform (B151607) with trichlorosilane (B8805176) in the presence of a tributylamine (B1682462) catalyst.

1,6-Bis(trichlorosilyl)hexane : With a longer hexane (B92381) bridge, this compound serves as a cross-linking agent in the synthesis of polymeric blended films. sigmaaldrich.comalfa-chemistry.comalfachemic.com These films find use as dielectrics in organic electronic devices such as organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). sigmaaldrich.comalfa-chemistry.comalfachemic.com It is also used in surface modification to enhance chemical resistance and hydrophobicity, and as a precursor in the synthesis of modified silica materials. innospk.com

The synthesis of various bis-trichlorosilylalkanes can be achieved by passing the corresponding dichloroalkane over a mixture of silicon and copper at elevated temperatures. cdnsciencepub.com The yields, however, are influenced by the relative positions of the chlorine atoms in the starting dichloroalkane. cdnsciencepub.com

Related Organosilicon Compounds in Catalysis and Synthesis

The broader field of organosilicon chemistry encompasses a vast array of compounds that play crucial roles as catalysts, ligands, and synthetic intermediates. bohrium.comresearchgate.net These compounds are integral to numerous chemical transformations.

Organosilicon compounds are employed as catalysts in reactions such as hydrosilylation, where a silicon-hydrogen bond is added across an unsaturated bond. iust.ac.ir Metal complexes of organosilicon compounds, particularly those of platinum, rhodium, and palladium, are effective catalysts for these reactions. iust.ac.ir They are also used as protecting groups in organic synthesis, with groups like tert-butyldimethylsilyl (TBDMS) being widely used due to their stability and ease of removal. numberanalytics.com

In materials science, organosilicon compounds are fundamental to the production of silicones, which have applications ranging from sealants to medical devices. numberanalytics.com Their unique properties, including thermal stability and chemical inertness, make them critical components in advanced materials. iust.ac.ir Recent research has explored the use of organosilicon platforms like cubic metallasiloxanes and cage-like silsesquioxanes as catalysts and catalyst supports, mimicking the function of zeolites. rsc.org

Unsaturated Silylated Ethenes and Acetylenes

Unsaturated analogues, where the ethane (B1197151) bridge is replaced by an ethene or acetylene (B1199291) group, represent another class of derivatives. These compounds, containing silicon-carbon double or triple bonds, are important building blocks in organic synthesis.

The synthesis of silylated ethenes can be achieved through various methods, including the hydrosilylation of silylacetylenes. researchgate.net For example, trans-bis(trichlorosilyl)ethene and 1,1-bis(trichlorosilyl)ethene can be prepared from the hydrosilylation of trichlorosilylacetylene. researchgate.net Another approach is the reductive elimination of halogens from polyhalogenated bis(trichlorosilyl)ethanes using copper. researchgate.net A stereoselective protocol for synthesizing (Z)-1,2-bis(silyl)ethenes has been developed using a ruthenium hydride complex as a catalyst. researchgate.net

Silylacetylenes are commonly prepared by the metalation of a terminal alkyne followed by reaction with a chlorosilane. nih.gov They undergo a variety of reactions, including cross-coupling reactions like the Sonogashira and Stille reactions, making them valuable intermediates for creating more complex molecules. nih.gov Transition metal-catalyzed silaboration of alkynes, where a silyl (B83357) and a boryl group are added across the triple bond, provides a route to multifunctional organometallic reagents. researchgate.net

Safety and Handling Considerations in Research Settings

Reactivity with Moisture and Generation of Hazardous Byproducts (HCl)

A primary hazard associated with 1,2-bis(trichlorosilyl)ethane is its vigorous and rapid reaction with moisture. gelest.com Like other chlorosilanes, it readily undergoes hydrolysis in the presence of water, water vapor from the atmosphere, or other protic solvents. globalsilicones.orggelest.com This chemical reaction breaks down the silicon-chlorine bonds, leading to the formation of siloxanes and the liberation of dense, toxic hydrogen chloride (HCl) gas. globalsilicones.org

The generation of HCl gas presents a significant inhalation hazard, capable of causing severe irritation and damage to the skin, eyes, nose, throat, and respiratory tract. globalsilicones.org The corrosive nature of both the liquid compound and its vapor means that any exposure can result in chemical burns, with severity depending on the concentration and duration of contact. chemicalbook.comglobalsilicones.org The hydrolysis reaction can also lead to a buildup of pressure in improperly sealed containers. Furthermore, the reaction can evolve hydrogen gas, particularly during neutralization, which introduces a flammability risk. globalsilicones.org

Key Hydrolysis Reaction: Cl₃SiCH₂CH₂SiCl₃ + 6H₂O → (HO)₃SiCH₂CH₂Si(OH)₃ + 6HCl

This reaction highlights the release of six equivalents of hydrogen chloride for every mole of this compound that reacts with water.

Safe Storage and Laboratory Practices for Organochlorosilanes

Given the high reactivity of this compound, meticulous storage and handling practices are essential. bu.edunottingham.ac.uk Adherence to established protocols for organochlorosilanes is critical for preventing accidental exposure and reactions. globalsilicones.org

Storage:

Moisture Exclusion: The compound must be stored in a cool, dry, and well-ventilated area, strictly away from water and moisture. bu.eduiu.edu Containers should be tightly sealed, often under a nitrogen atmosphere, to prevent contact with humid air. gelest.com

Segregation: It is crucial to segregate this compound from incompatible materials. nottingham.ac.uk This includes storing it separately from acids, bases, and active metals like sodium, potassium, and magnesium. bu.edu

Container Integrity: Containers should be clearly labeled with the chemical name and hazard warnings. nottingham.ac.uk Regular visual inspection for any signs of container deterioration, pressure buildup, or contamination is recommended. iu.edu Chemicals should be dated upon receipt and opening to track their age and condition. bu.eduiu.edu

Quantity Minimization: Only the minimum necessary quantities of the chemical should be stored in the laboratory work area. bu.edunottingham.ac.uk Bulk quantities require dedicated, appropriate storage facilities. iu.edu

Laboratory Practices:

Controlled Environment: All work with this compound should be conducted within a chemical fume hood to contain hazardous vapors and provide adequate ventilation. usu.edu

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. mdpi.com This includes chemical splash goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat. globalsilicones.org In situations with a high risk of exposure, a full-face respirator may be necessary. globalsilicones.org

Material Handling: Use compatible equipment and avoid damaged glassware. usu.edu When transferring the chemical, ensure all sources of ignition are absent, as many organosilanes are flammable. globalsilicones.org

Housekeeping: Maintain a clean and uncluttered workspace. usu.edu All chemical containers should be properly labeled and returned to their designated storage area after use. iu.edu

PracticeGuidelineRationale
Storage Store in a cool, dry, well-ventilated area away from moisture.Prevents hydrolysis and the release of HCl gas. globalsilicones.org
Segregate from incompatible materials (e.g., bases, active metals).Avoids violent chemical reactions. bu.edu
Keep containers tightly sealed, potentially under an inert atmosphere.Protects from atmospheric moisture. gelest.com
Handling Use a chemical fume hood for all operations.Contains toxic and corrosive HCl vapors. usu.edu
Wear appropriate PPE (goggles, face shield, gloves, lab coat).Protects eyes, face, and skin from chemical burns. globalsilicones.org
Minimize quantities in the immediate work area.Reduces the scale of potential spills or accidents. nottingham.ac.uk

Emergency Procedures and Risk Mitigation in Academic Research

A proactive approach to risk management is fundamental in academic laboratories where researchers may have varied levels of experience. mst.educetjournal.it This involves thorough risk assessment, establishing clear emergency protocols, and ensuring all personnel are trained. fastercapital.comelsevierpure.com

Risk Mitigation:

Training: All laboratory personnel must receive comprehensive training on the specific hazards of this compound, safe handling procedures, and emergency response before beginning any work. mdpi.com

Hazard Assessment: A systematic risk assessment should be conducted for each experiment to identify potential failure points, such as equipment malfunction or human error. cetjournal.it

Spill Kits: Spill kits containing appropriate materials for chlorosilane spills must be readily available. This includes non-reactive absorbents (like vermiculite (B1170534) or cat litter), neutralizing agents for residual material, and containers for hazardous waste. bu.edufsu.edu Water should not be used to clean up spills due to its violent reactivity. globalsilicones.org

Emergency Procedures:

Minor Spill: For a small spill that can be managed by trained lab personnel, the immediate area should be alerted and evacuated. rowan.edu After donning appropriate PPE and reviewing the Safety Data Sheet (SDS), the spill should be contained by creating a dike with absorbent material, working from the outside in. fsu.edurowan.edu The absorbed material must be collected, placed in a properly labeled hazardous waste container, and the area decontaminated. fsu.edu

Major Spill: A major spill is one that is beyond the capability of lab personnel to handle safely, involves injury, or poses a significant fire or exposure hazard. rowan.edu In this event, the area must be evacuated immediately, and emergency personnel (e.g., 911) must be called. rowan.edu

Personal Exposure:

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. fsu.edu Seek immediate medical attention, continuing to flush during transport if necessary. globalsilicones.org

Skin Contact: Quickly remove all contaminated clothing while using a safety shower. fsu.edu Wash the affected area thoroughly with soap and water. globalsilicones.org Seek prompt medical attention. fsu.edu

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide assistance and seek emergency medical help. globalsilicones.org

Emergency ScenarioImmediate ActionFollow-Up
Minor Spill Alert personnel, evacuate immediate area. Don appropriate PPE.Contain with non-reactive absorbent, clean up, decontaminate, and dispose of as hazardous waste. fsu.edurowan.edu
Major Spill Evacuate the laboratory immediately.Call 911 or institutional emergency response. rowan.edu
Eye Contact Flush eyes with water for a minimum of 15 minutes.Seek immediate medical attention. globalsilicones.orgfsu.edu
Skin Contact Remove contaminated clothing and use safety shower.Wash with soap and water and seek medical attention. globalsilicones.orgfsu.edu
Inhalation Move to fresh air.Seek immediate medical attention. globalsilicones.org

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral organosilanes is a rapidly growing field, driven by their applications in synthetic, medicinal, and materials chemistry. bohrium.com However, the catalytic asymmetric synthesis of molecules with silicon-centered chirality, particularly for compounds like 1,2-bis(trichlorosilyl)ethane, remains a significant challenge and a compelling area for future research.

Developing chiral derivatives of this compound would involve creating stereogenic centers at the silicon atoms. This could be approached through several catalytic strategies that have shown promise for other organosilanes:

Transition-Metal Catalysis : Methods employing transition metals like rhodium, palladium, and copper have been successful in the asymmetric synthesis of various chiral organosilanes. researchgate.netresearchgate.net Future work could focus on designing chiral ligand-metal complexes capable of recognizing the prochiral nature of a modified this compound precursor and facilitating enantioselective transformations. For instance, asymmetric hydrosilylation, a powerful technique for creating chiral silanes, could be adapted for this purpose. nptel.ac.in

Organocatalysis : The use of small organic molecules as catalysts is an emerging and complementary approach for constructing silicon-stereogenic centers. bohrium.com Research could explore chiral Lewis bases, such as N-oxides, which are known to activate trichlorosilyl (B107488) compounds and could potentially direct stereoselective additions or substitutions. acs.org

Desymmetrization : A key strategy would be the desymmetrization of a prochiral precursor derived from this compound. This involves selectively transforming one of the two identical trichlorosilyl groups in a chiral environment, leading to an enantioenriched product. bohrium.com

The successful synthesis of chiral this compound derivatives would open pathways to novel chiral polymers, and self-assembling materials with unique optical or electronic properties.

Novel Applications in Emerging Technologies

The inherent reactivity of the Si-Cl bonds and the stable ethane (B1197151) bridge make this compound an ideal precursor for forming robust, cross-linked networks. Its potential extends into several high-growth technology sectors.

Flexible Electronics : As a dielectric material, this compound can be used to deposit thin, flexible silicon-based insulating layers. alfachemic.com Future research should focus on its application in atomic layer deposition (ALD) and chemical vapor deposition (CVD) to create highly conformal, pinhole-free dielectric films for flexible transistors and circuits. Its derivative, 1,2-bis(triethoxysilyl)ethane (B100286), is noted for forming coatings with high hydrolytic stability, a desirable trait for protecting sensitive electronic components. gelest.com

Biocompatible Materials : Organosilanes are increasingly used to modify surfaces for biomedical applications. The ability of this compound to form dense, stable self-assembled monolayers (SAMs) makes it a candidate for creating biocompatible and anti-corrosive coatings on medical implants. scientificlabs.co.uk Future studies could explore the functionalization of these SAMs with biomolecules to promote specific cellular interactions or to create anti-fouling surfaces that resist protein adsorption and bacterial biofilm formation.

Advanced Mechanistic Studies using In Situ Techniques

While this compound is used in deposition processes, the precise mechanisms of its surface reactions are not fully understood. Advanced in situ analytical techniques can provide real-time insights into the chemical transformations occurring during film growth.

Future research should employ a combination of these techniques to build a comprehensive mechanistic picture:

Quadrupole Mass Spectrometry (QMS) : To identify volatile byproducts released during ALD or CVD, helping to deduce the reaction pathways. researchgate.net

Quartz Crystal Microbalance (QCM) : To monitor mass changes on the substrate surface with high precision, providing kinetic data for the half-reactions in an ALD cycle. researchgate.net

Infrared (IR) Spectroscopy : To probe the chemical bonds on the substrate surface, allowing for the identification of surface-adsorbed species and functional groups at each stage of the deposition process. researchgate.netresearchgate.net

These studies are crucial for optimizing deposition processes, controlling film properties, and designing new precursors. acs.orggoogle.com Understanding the decomposition pathways and surface chemistry will enable finer control over material properties like density, refractive index, and dielectric constant.

Development of Sustainable Synthetic Routes

The traditional synthesis of organochlorosilanes often relies on the Müller-Rochow direct process, which can be energy-intensive and use chlorinated reagents. mdpi.comresearchgate.net The pursuit of green chemistry principles calls for the development of more sustainable methods for producing this compound and related compounds. chemistryjournals.netrsc.org

Future research avenues in this area include:

Chlorine-Free Synthesis : Exploring alternative, chlorine-free routes is a major goal in modern silicon chemistry. mdpi.comresearchgate.net This could involve the catalytic activation of Si-H or Si-Si bonds in precursors like 1,2-bis(trihydrosilyl)ethane, or direct synthesis from elemental silicon using non-halogenated reagents.

Hydrosilylation with Greener Catalysts : The synthesis of this compound can be achieved via the hydrosilylation of vinyltrichlorosilane with trichlorosilane (B8805176). tandfonline.com Research could focus on replacing traditional platinum-based catalysts with more abundant and less toxic earth-abundant metal catalysts. mdpi.com

Atom Economy and Energy Efficiency : Developing synthetic routes that maximize atom economy by minimizing byproducts is a core principle of green chemistry. chemistryjournals.netnih.gov Investigating reaction conditions that proceed at lower temperatures and pressures, perhaps aided by microwave-assisted synthesis or flow chemistry, could significantly reduce the energy footprint of the production process. chemistryjournals.net

By pursuing these unexplored avenues, the scientific community can expand the utility of this compound, enabling new technologies and establishing more environmentally responsible chemical practices.

Q & A

Basic: What safety protocols are critical when handling 1,2-Bis(trichlorosilyl)ethane in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Containment: Conduct reactions in gloveboxes if toxic byproducts (e.g., HCl) are generated .
  • Waste Management: Segregate chlorosilane waste from organic solvents. Neutralize residual silanes with ethanol/water mixtures before disposal. Consult institutional hazardous waste guidelines for compliance .

Basic: How can researchers synthesize and characterize this compound with high purity?

Methodological Answer:

  • Synthesis: React 1,2-dichloroethane with trichlorosilane (HSiCl₃) under inert atmospheres (N₂/Ar). Use catalytic amounts of AlCl₃ to accelerate silylation .
  • Purification: Distill under reduced pressure (e.g., 50–60°C at 10 mmHg) to remove unreacted silanes.
  • Characterization: Confirm purity via <sup>29</sup>Si NMR (δ ≈ −10 to −15 ppm for Si-Cl bonds) and elemental analysis. Monitor Cl content by argentometric titration .

Advanced: How can contradictory toxicity data for this compound be resolved in risk assessment?

Methodological Answer:

  • Analogue Identification: Use tools like the EPA CompTox Dashboard to identify structurally similar compounds (e.g., 1,1,2-trichloroethane) with robust toxicity datasets .
  • Computational Modeling: Apply Web-ICE to extrapolate avian/mammalian LD₅₀ values from analogues. Validate predictions with in vitro assays (e.g., hepatocyte viability tests) .
  • Systematic Review: Conduct risk-of-bias assessments using standardized questionnaires (e.g., Table C-7 in ) to evaluate study design flaws in existing literature .

Advanced: What mechanistic insights explain this compound’s role in self-assembled monolayer (SAM) formation?

Methodological Answer:

  • Substrate Preparation: Clean metal surfaces (e.g., Au, Al) with piranha solution (H₂SO₄:H₂O₂ 3:1) to remove oxides. Rinse with anhydrous ethanol .
  • SAM Deposition: Immerse substrates in 1–5 mM solutions of this compound in toluene. Optimize reaction time (typically 12–24 hrs) under inert conditions.
  • Mechanistic Analysis: Use XPS to confirm Si-O-Metal bonding. AFM or ellipsometry can measure monolayer thickness (~1–2 nm). Kinetic studies reveal humidity-dependent hydrolysis rates .

Basic: Which analytical techniques are most reliable for assessing this compound purity and stability?

Methodological Answer:

  • Chromatography: Employ GC-MS with a DB-5 column (He carrier gas) to detect volatile impurities. Retention time ~8–10 mins under programmed heating .
  • Spectroscopy: FTIR peaks at 550–600 cm⁻¹ (Si-Cl stretch) and 1250 cm⁻¹ (Si-C stretch) indicate functional group integrity.
  • Stability Testing: Store under Ar at −20°C. Monitor decomposition via <sup>1</sup>H NMR; formation of siloxane (Si-O-Si) byproducts suggests hydrolysis .

Advanced: How to mitigate bias in experimental studies evaluating this compound’s environmental impact?

Methodological Answer:

  • Study Design: Randomize dose groups and blind researchers to treatment conditions during data collection (per Table C-7 guidelines) .
  • Exposure Characterization: Quantify airborne silane concentrations using FTIR gas cells. Calibrate sensors with certified standards .
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like EPA’s Chemistry Dashboard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.